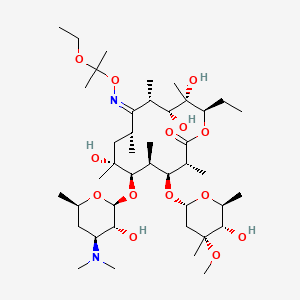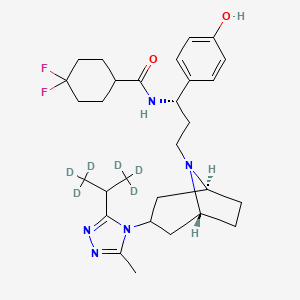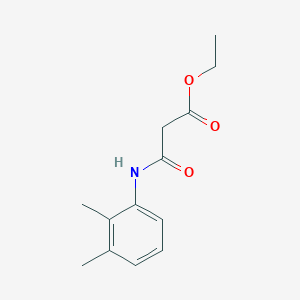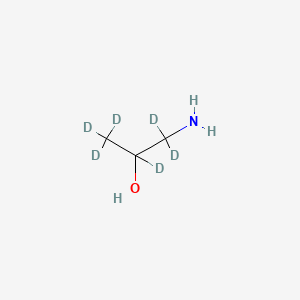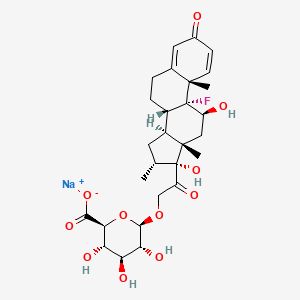![molecular formula C21H27NO4 B13446784 N-[(-)-Jasmonoyl]-(L)-phenlalanine](/img/structure/B13446784.png)
N-[(-)-Jasmonoyl]-(L)-phenlalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(-)-Jasmonoyl]-(L)-phenylalanine is a conjugate of jasmonic acid and the amino acid phenylalanine. This compound is a part of the jasmonate family, which are plant hormones involved in regulating various physiological processes, including growth, development, and stress responses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(-)-Jasmonoyl]-(L)-phenylalanine typically involves the conjugation of jasmonic acid with L-phenylalanine. This can be achieved through a peptide bond formation reaction, often facilitated by coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions to prevent the degradation of the reactants.
Industrial Production Methods
Industrial production of N-[(-)-Jasmonoyl]-(L)-phenylalanine may involve biotechnological approaches, such as using genetically modified microorganisms to produce jasmonic acid and phenylalanine, followed by enzymatic or chemical conjugation. This method can be more sustainable and cost-effective compared to purely chemical synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(-)-Jasmonoyl]-(L)-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the jasmonic acid moiety, potentially altering its biological activity.
Substitution: Substitution reactions can occur at the phenylalanine or jasmonic acid parts of the molecule, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced jasmonic acid conjugates.
Applications De Recherche Scientifique
N-[(-)-Jasmonoyl]-(L)-phenylalanine has several scientific research applications:
Chemistry: It is used as a model compound to study peptide bond formation and the reactivity of jasmonates.
Biology: The compound is studied for its role in plant physiology, particularly in stress responses and defense mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of plant growth regulators and agricultural chemicals to enhance crop resistance to pests and environmental stress.
Mécanisme D'action
N-[(-)-Jasmonoyl]-(L)-phenylalanine exerts its effects by interacting with specific receptors and signaling pathways in plants. The compound binds to jasmonate receptors, triggering a cascade of molecular events that lead to the activation of defense genes and the production of secondary metabolites. These processes enhance the plant’s ability to withstand biotic and abiotic stresses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl jasmonate: Another jasmonate derivative with similar biological activities.
Jasmonic acid: The parent compound of N-[(-)-Jasmonoyl]-(L)-phenylalanine.
Salicylic acid: A plant hormone involved in defense responses, often compared with jasmonates.
Uniqueness
N-[(-)-Jasmonoyl]-(L)-phenylalanine is unique due to its specific conjugation of jasmonic acid and phenylalanine, which may confer distinct biological activities compared to other jasmonates. Its ability to modulate plant defense mechanisms and stress responses makes it a valuable compound for research and agricultural applications.
Propriétés
Formule moléculaire |
C21H27NO4 |
|---|---|
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
(2S)-2-[[2-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C21H27NO4/c1-2-3-5-10-17-16(11-12-19(17)23)14-20(24)22-18(21(25)26)13-15-8-6-4-7-9-15/h3-9,16-18H,2,10-14H2,1H3,(H,22,24)(H,25,26)/b5-3-/t16-,17-,18-/m0/s1 |
Clé InChI |
BYYWRCJZFSTRMQ-ONYWMEGZSA-N |
SMILES isomérique |
CC/C=C\C[C@H]1[C@@H](CCC1=O)CC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |
SMILES canonique |
CCC=CCC1C(CCC1=O)CC(=O)NC(CC2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


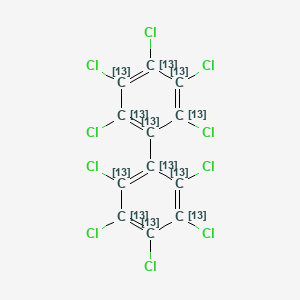
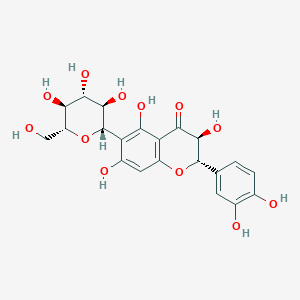
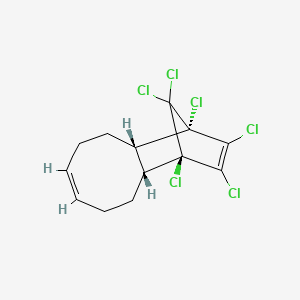
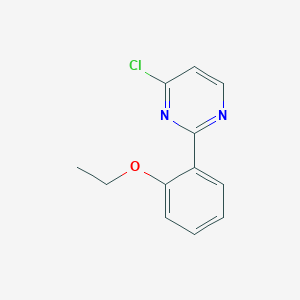
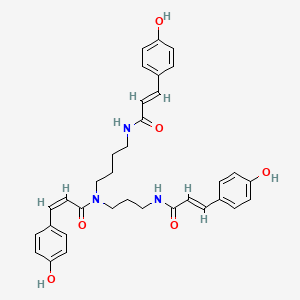
![4-{4-Chloro-2-[1-(1-methylazetidin-3-yl)-1H-pyrazol-5-yl]phenoxy}-2,5-difluoro-N-1,2,4-thiadiazol-5-ylbenzenesulfonamide](/img/structure/B13446740.png)
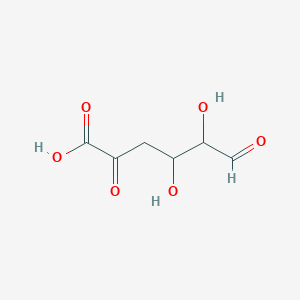
![1,1-difluoro-N-methylspiro[2.5]octan-6-aminehydrochloride](/img/structure/B13446753.png)
![2-(2-Ethoxyethoxy)ethyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate](/img/structure/B13446760.png)
